(2E)-4-(dimethylamino)-N-{[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl}but-2-enamide
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Overview
Description
(2E)-4-(dimethylamino)-N-{[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl}but-2-enamide is a complex organic compound with a unique structure that includes a dimethylamino group, a pyridine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(dimethylamino)-N-{[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl}but-2-enamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the pyrrolidine ring, followed by the introduction of the pyridine ring and the dimethylamino group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(dimethylamino)-N-{[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl}but-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol or an amine.
Scientific Research Applications
(2E)-4-(dimethylamino)-N-{[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl}but-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-4-(dimethylamino)-N-{[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl}but-2-enamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with a similar pyridine ring structure.
Domiphen bromide: Another compound with structural similarities, particularly in the pyrrolidine ring.
Uniqueness
What sets (2E)-4-(dimethylamino)-N-{[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl}but-2-enamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-18(14-20-16(23)8-5-11-21(2)3)9-6-12-22(18)17(24)15-7-4-10-19-13-15/h4-5,7-8,10,13H,6,9,11-12,14H2,1-3H3,(H,20,23)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLNFYUZWRWXIC-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C2=CN=CC=C2)CNC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCN1C(=O)C2=CN=CC=C2)CNC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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